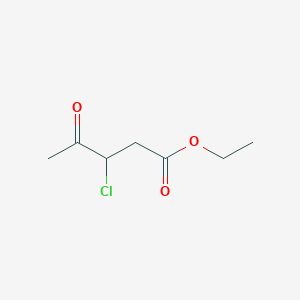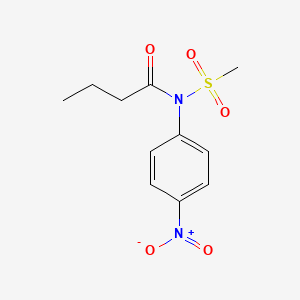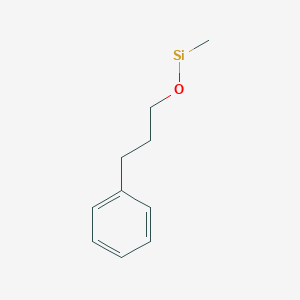![molecular formula C13H10BrNO4 B14608437 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- CAS No. 59194-99-9](/img/structure/B14608437.png)
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- is an organic compound with a complex structure that includes a bromine atom, a nitrophenyl group, and a furan ring
Méthodes De Préparation
The synthesis of 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method is the use of ammonium bromide and oxone as reagents. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The furan ring can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and nitrophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The furan ring may also contribute to the compound’s overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]- can be compared to other similar compounds, such as:
1-Propanone, 2-bromo-1-phenyl-: This compound lacks the nitrophenyl and furan groups, making it less complex and potentially less specific in its interactions.
2-Bromo-1-(4-methylphenyl)ethanone: This compound has a methyl group instead of a nitro group, which can significantly alter its reactivity and applications.
Propriétés
Numéro CAS |
59194-99-9 |
|---|---|
Formule moléculaire |
C13H10BrNO4 |
Poids moléculaire |
324.13 g/mol |
Nom IUPAC |
2-bromo-1-[5-(4-nitrophenyl)furan-2-yl]propan-1-one |
InChI |
InChI=1S/C13H10BrNO4/c1-8(14)13(16)12-7-6-11(19-12)9-2-4-10(5-3-9)15(17)18/h2-8H,1H3 |
Clé InChI |
HTZUPWKZCNPPDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
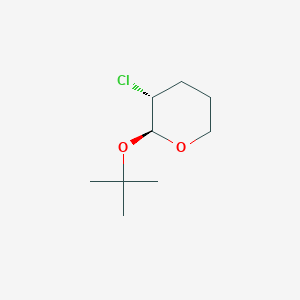
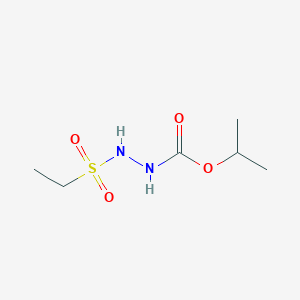


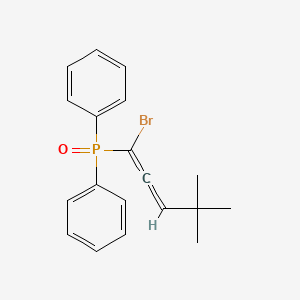
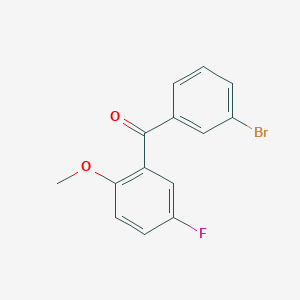
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
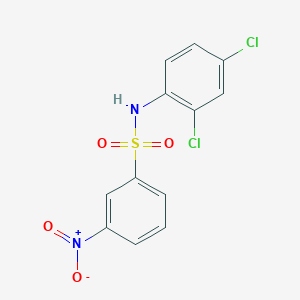
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

